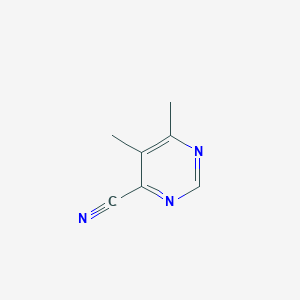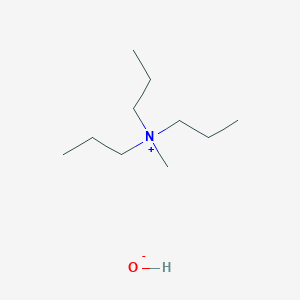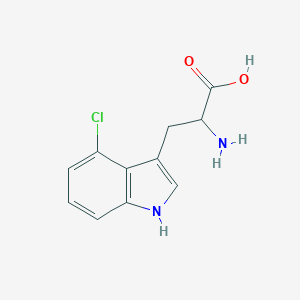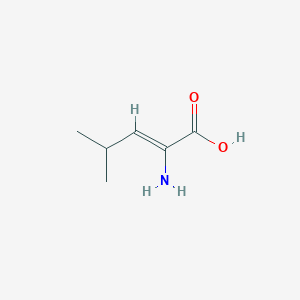
5,6-Dimethylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a pyrimidine derivative that contains a cyano group in the 4th position and two methyl groups in the 5th and 6th positions of the pyrimidine ring.
Mechanism Of Action
The exact mechanism of action of 5,6-Dimethylpyrimidine-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
5,6-Dimethylpyrimidine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been reported to exhibit antifungal activity by inhibiting the growth of Candida albicans.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5,6-Dimethylpyrimidine-4-carbonitrile in lab experiments is its diverse biological activities. It can be used as a lead compound for the development of new drugs targeting various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Several future directions for the study of 5,6-Dimethylpyrimidine-4-carbonitrile can be identified. One direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, its potential as a fungicide can be explored further.
Conclusion:
In conclusion, 5,6-Dimethylpyrimidine-4-carbonitrile is a heterocyclic compound with diverse biological activities. Its synthesis can be achieved by various methods, and it has been extensively studied for its potential as a lead compound for the development of new drugs. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Several future directions for its study can be identified, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5,6-Dimethylpyrimidine-4-carbonitrile can be achieved by various methods. One of the most common methods is the reaction of 2,3-dimethylpyridine with malononitrile in the presence of a base such as sodium ethoxide. Another method involves the reaction of 2,3-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. Both methods yield the desired product with good yields.
Scientific Research Applications
5,6-Dimethylpyrimidine-4-carbonitrile has been extensively studied for its biological activities. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Several studies have investigated its potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
5,6-dimethylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDZYJZKUQTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyrimidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
![5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B49828.png)







